1,1-Dibromotetrafluoroethane

Descripción

Nomenclature and Isomeric Considerations

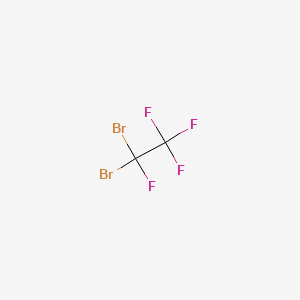

1,1-Dibromotetrafluoroethane is systematically named according to IUPAC nomenclature as 1,1-dibromo-1,2,2,2-tetrafluoroethane. nih.gov Its chemical formula is C2Br2F4. chemsrc.com This compound is an isomer of 1,2-dibromotetrafluoroethane (B104034), where the bromine and fluorine atoms are arranged differently around the two-carbon ethane (B1197151) backbone. noaa.govnih.gov In this compound, both bromine atoms are attached to the same carbon atom, which also holds a fluorine atom, while the other carbon atom is bonded to three fluorine atoms. nih.gov In contrast, its isomer, 1,2-dibromotetrafluoroethane, has one bromine and two fluorine atoms attached to each of the two carbon atoms. nih.gov

The CAS registry number for this compound is 27336-23-8, which uniquely identifies it in chemical literature and databases. chemsrc.comepa.gov Its isomeric counterpart, 1,2-dibromotetrafluoroethane, has the CAS number 124-73-2. noaa.govnih.gov

Table 1: Isomers of Dibromotetrafluoroethane

| Property | This compound | 1,2-Dibromotetrafluoroethane |

|---|---|---|

| IUPAC Name | 1,1-dibromo-1,2,2,2-tetrafluoroethane nih.gov | 1,2-dibromo-1,1,2,2-tetrafluoroethane nih.gov |

| CAS Number | 27336-23-8 chemsrc.comepa.gov | 124-73-2 noaa.govnih.gov |

| Molecular Formula | C2Br2F4 chemsrc.com | C2Br2F4 nih.gov |

| Molecular Weight | 259.82 g/mol nih.gov | 259.823 g/mol nist.gov |

| Boiling Point | 49.8 °C at 760 mmHg chemsrc.com | 47.2 °C wikipedia.org |

| Density | 2.366 g/cm³ chemsrc.com | 2.18 g/cm³ at 20 °C wikipedia.org |

Historical Context of Research and Development

Research into halogenated hydrocarbons, including dibromotetrafluoroethane, gained momentum in the mid-20th century, driven by the search for effective fire-suppressing agents. The synthesis of these compounds often involves the addition of bromine to tetrafluoroethylene (B6358150).

A significant development in the synthesis of this compound is its preparation from its isomer, 1,2-dibromotetrafluoroethane. googleapis.com Patented processes describe the isomerization of 1,2-dibromotetrafluoroethane to yield the 1,1-isomer with high purity, often exceeding 90%. googleapis.com This isomerization is typically achieved by heating the 1,2-isomer at reflux, followed by cooling, washing, and distillation to obtain the pure this compound. googleapis.com

Another method for its preparation involves the vapor-phase bromination of 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a). researchgate.net This gas-phase reaction has been studied to optimize the efficient production of 1,1-dibromo-1,2,2,2-tetrafluoroethane. researchgate.net

Current Status and Significance in Chemical Sciences

This compound continues to be a compound of interest in modern chemical research, primarily as a precursor for the synthesis of other complex molecules. It serves as a valuable starting material for creating new pyrethroid insecticides. googleapis.com

In the field of organic chemistry, it is utilized in the preparation of hexafluorobutadiene. google.com This process involves reacting this compound with zinc powder in the presence of a palladium catalyst and aluminum trihalide. google.com The resulting hexafluorobutadiene is an important gas used in the semiconductor industry for dry etching processes. google.com

Furthermore, research has explored the use of its isomer, 1,2-dibromotetrafluoroethane, as a precursor for synthesizing 1-azido-2-bromo-1,1,2,2-tetrafluoroethane, which is then used to create N-fluoroalkylated nitrogen heterocycles. acs.org While this research focuses on the 1,2-isomer, it highlights the broader utility of dibromotetrafluoroethane structures in synthesizing valuable fluorinated compounds. The dual halogen functionality of these molecules allows for diverse synthetic pathways.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,1-dibromo-1,2,2,2-tetrafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2Br2F4/c3-1(4,5)2(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLGADZLAECENGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(Br)Br)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2Br2F4 | |

| Record name | DIBROMOTETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865366 | |

| Record name | 1,1-Dibromo-1,2,2,2-tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dibromotetrafluoroethane is a liquid. (NTP, 1992) | |

| Record name | DIBROMOTETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Boiling Point |

117.1 °F at 760 mmHg (NTP, 1992) | |

| Record name | DIBROMOTETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

2.18 at 70 °F (NTP, 1992) - Denser than water; will sink | |

| Record name | DIBROMOTETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

124-73-2(1,2-isomer); 25497-30-7(1,1-isomer), 27336-23-8, 25497-30-7 | |

| Record name | DIBROMOTETRAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16320 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Dibromo-1,2,2,2-tetrafluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27336-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dibromotetrafluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027336238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dibromo-1,2,2,2-tetrafluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-dibromo-1,2,2,2-tetrafluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dibromotetrafluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.751 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1-DIBROMOTETRAFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V33UL334V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Mechanisms

Chemical Synthesis Pathways

Two principal methods for the synthesis of 1,1-dibromotetrafluoroethane are the bromination of tetrafluoroethylene (B6358150) (TFE) tail gas and the vapor-phase bromination of 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a).

Bromination of Tetrafluoroethylene (TFE) Tail Gas

The reaction between tetrafluoroethylene (an alkene) and bromine proceeds via an electrophilic addition mechanism. curlyarrows.comchemguide.co.uk The electron-rich carbon-carbon double bond in the TFE molecule is susceptible to attack by an electrophile. savemyexams.comdoubtnut.com Although bromine (Br₂) is a non-polar molecule, the proximity of the electron-dense π bond in TFE induces a temporary dipole in the Br-Br bond, making one bromine atom slightly positive (δ⁺) and thus electrophilic. chemguide.co.uksavemyexams.com

The reaction mechanism occurs in two main steps:

The π electrons from the C=C double bond in tetrafluoroethylene attack the partially positive bromine atom. This leads to the heterolytic fission of the Br-Br bond, forming a bromide ion (Br⁻) and a cyclic bromonium ion intermediate where the bromine atom is bonded to both carbon atoms. savemyexams.comlibretexts.org

The bromide ion, acting as a nucleophile, then attacks the carbon of the bromonium ion, resulting in the formation of 1,2-dibromotetrafluoroethane (B104034). savemyexams.com

The efficiency and selectivity of the bromination of TFE are significantly influenced by reaction parameters such as temperature, pressure, and the ratio of reactants.

Temperature: The reaction is typically carried out at temperatures ranging from 0 to 50 °C. google.com Maintaining the appropriate temperature is crucial for controlling the reaction rate and minimizing the formation of by-products.

Pressure: The reaction pressure is generally maintained between 0 and 0.50 MPa. google.com Control of pressure is important for managing the gaseous reactants and ensuring sufficient contact time with the liquid bromine.

Reactant Ratio and Residence Time: The ratio of bromine to TFE and the residence time are critical for maximizing the conversion of TFE and the yield of the desired product. osti.gov Sufficient residence time ensures that the elemental bromine is consumed, which is important to avoid downstream corrosion issues. osti.gov In one documented process, a transformation efficiency of tetrafluoroethylene of 95.5% was achieved by feeding 15.33 kg of TFE tail gas over 5 hours. google.com In another instance, extending the feed time to 10 hours for 14.30 kg of tail gas increased the efficiency to 97.3%. google.com

Table 1: Influence of Reactant Feed on TFE Conversion Efficiency

| Total TFE Tail Gas (kg) | Feed Duration (hours) | 1,2-dibromotetrafluoroethane Yield (kg) | TFE Transformation Efficiency (%) | Reference |

|---|---|---|---|---|

| 16.38 | 3 (intermittent) | 31.28 | 92.1 | google.com |

| 15.33 | 5 (continuous) | 29.70 | 95.5 | google.com |

| 14.30 | 10 (continuous) | 28.24 | 97.3 | google.com |

The presence of a catalyst can enhance the rate of bromination. In the synthesis of 1,2-dibromotetrafluoroethane from TFE tail gas, acidic catalysts are employed. google.com Examples include the use of 30% sulfuric acid or 30% phosphoric acid. google.com Lewis acids, such as certain copper salts, can also facilitate bromination processes. rsc.org The acid catalyst can increase the electrophilicity of the bromine molecule, thereby accelerating the initial attack by the alkene.

Vapor-Phase Bromination of 1,1,1,2-Tetrafluoroethane (HFC-134a)

An alternative route to produce this compound is through the gas-phase bromination of 1,1,1,2-tetrafluoroethane (HFC-134a). researchgate.netdaneshyari.com This method involves a Br/H exchange reaction between bromine and HFC-134a. daneshyari.com This process has been shown to achieve high conversion rates of HFC-134a, with reported yields for this compound being significant. researchgate.netdaneshyari.com

Extensive experimental work has been conducted to optimize the process parameters for the vapor-phase bromination of HFC-134a to maximize the yield of this compound. Key parameters investigated include reaction temperature and contact time. daneshyari.com

With a constant Br₂/HFC-134a ratio of 2/1 and a pressure of 0.1 MPa, the reaction temperature and contact time were varied to determine their effect on the conversion of HFC-134a and the selectivity towards the desired product and by-products like CF₃CHFBr. daneshyari.com The results indicate a strong dependence of the reaction on temperature. daneshyari.com An optimal contact time of 15 seconds was identified to achieve a high yield of CF₃CFBr₂. daneshyari.com Under optimized conditions, a conversion of HFC-134a of approximately 98% was achieved with a selectivity for CF₃CFBr₂ of about 66%. daneshyari.com

Table 2: Effect of Temperature on HFC-134a Conversion and Product Selectivity

| Temperature (°C) | HFC-134a Conversion (%) | Selectivity to CF₃CHFBr (%) | Selectivity to CF₃CFBr₂ (%) | Reference |

|---|---|---|---|---|

| Data not specified | ~98 | Data not specified | ~66 | daneshyari.com |

Reaction conditions: Br₂/HFC-134a = 2/1, P = 0.1 MPa, contact time = 15 s. daneshyari.com

Aluminum Halide-Catalyzed Isomerization

A significant route for producing this compound is through the isomerization of its symmetric isomer, 1,2-dibromotetrafluoroethane. googleapis.com This rearrangement is effectively catalyzed by aluminum halides, providing a commercially viable method for synthesis with high yields and reproducible conditions. googleapis.com

The primary catalysts for this isomerization are anhydrous aluminum halides, particularly aluminum bromide (AlBr₃) and aluminum chloride (AlCl₃). googleapis.com It has been observed that anhydrous aluminum chloride by itself does not effectively promote the isomerization of 1,2-dibromotetrafluoroethane, even under reflux conditions for extended periods. googleapis.com The key to a successful and reproducible reaction is the use of an activated catalyst complex. googleapis.com This active complex is generated in situ by reacting the aluminum halide with a pre-existing amount of the target isomer, this compound. googleapis.com The process involves adding the aluminum halide to a mixture containing at least 10 parts by weight of the 1,2-dihalotetrafluoroethane and an amount of the 1,1-dihalo isomer that is at least equimolar to the aluminum halide. googleapis.com

The isomerization is typically carried out at the reflux temperature of the 1,2-dihalotetrafluoroethane starting material. googleapis.com The reaction times are relatively short, and the process is characterized by a high degree of control. googleapis.com Following the reaction, the mixture is cooled and washed, for instance, with a dilute aqueous solution of sodium sulfite (B76179) to neutralize any remaining reactive species. googleapis.com The organic phase is then separated and purified by distillation to yield the final product. googleapis.com This method has demonstrated high conversion efficiency, with reported yields of pure this compound being consistently high. googleapis.com

| Example | Starting Material (1,2-dibromotetrafluoroethane) | Catalyst System | Reaction Conditions | Final Product (this compound) | Yield |

|---|---|---|---|---|---|

| Example 2 | 5120 g | 40 g AlBr₃ + 120 g CF₃-CFBr₂ | Reflux | 4385 g | 85.6% |

| Example 3 | 1400 g | 10 g AlBr₃ + 40 g CF₃-CFBr₂ | Reflux for 3 hours | 1170 g | >87% |

| Example 4 | 1400 g | 10 g AlCl₃ + 40 g CF₃-CFBr₂ | Reflux | 1120 g | 85% |

| Example 6 | 1920 g | 15 g AlBr₃ + 40 g CF₃-CFBr₂ | Reflux | 1650 g | 86% |

Catalytic Synthesis Approaches

Beyond isomerization, direct catalytic synthesis methods are being explored, focusing on the development of new and more efficient catalysts.

Development of Novel Catalysts

Research into novel catalysts for halocarbon synthesis is an active field. core.ac.ukgoogle.com Solid metal fluorides are emerging as a special class of materials with unique properties suitable for developing new catalysts, especially for reactions in corrosive, halogen-containing environments. core.ac.uk Because of their high chemical and thermal stability, metal fluorides offer advantages over traditional metal oxide catalysts in reactions that generate acids like HF. core.ac.uk Materials such as aluminum fluoride (B91410) (AlF₃), magnesium fluoride (MgF₂), and supported nanoscopic noble metals like palladium (Pd) and platinum (Pt) are being investigated. core.ac.uk The sol-gel method has been employed to synthesize these materials with high surface areas, controlled porosity, and tailored acidity, which are critical properties for catalytic performance. core.ac.uk Another example involves the use of an activated carbon catalyst for the synthesis of dibromotetrafluoroethane from tetrafluoroethane (B1211177) and bromine at elevated temperatures. chemicalbook.com

Optimization of Catalyst Structure and Carrier Materials

The performance of a catalyst is intrinsically linked to its structure and the material used to support it. Optimization efforts focus on enhancing surface properties such as surface area, particle size, and porosity. core.ac.uk For instance, the sol-gel synthesis route allows for the creation of metal fluorides with significantly different and often superior properties compared to those prepared by classical methods. core.ac.uk This includes achieving a homogeneous dispersion of catalytic nanoparticles, such as palladium, on high surface area metal fluoride supports. core.ac.uk In other approaches, the focus is on the activation and use of carrier materials like activated carbon. chemicalbook.com The activation process, which can involve heating the catalyst under a nitrogen blanket at high temperatures, is crucial for its subsequent performance in the synthesis reaction. chemicalbook.com

Advanced Synthetic Transformations and Derivatization

Substitution Reactions with Nucleophiles

Detailed research findings on the substitution reactions of this compound with hydroxide (B78521) ions and amines are not available in the surveyed literature. The reactivity of the gem-dibromo group adjacent to a trifluoromethyl group towards these specific nucleophiles has not been characterized.

Specific studies detailing the substitution of bromine atoms in this compound with other halogens or functional groups have not been identified in the available research.

Polyfluoroalkylation with Pyrrole (B145914)

Current scientific literature does not detail a specific method for the polyfluoroalkylation of pyrrole using This compound .

However, related research has demonstrated the polyfluoroalkylation of pyrrole using its isomer, 1,2-dibromotetrafluoroethane (BrCF₂CF₂Br). This reaction can be effectively activated by a sulfur dioxide-base system. researchgate.netresearcher.life The process is understood to proceed through an ion-radical mechanism. researcher.life Studies have shown that the basicity of the medium, influenced by the pKa of the bases used (such as substituted pyridines), has a significant effect on the reaction's progress. researchgate.netresearcher.life This method allows for the fluoroalkylation to occur at the aromatic nucleus of pyrrole under mild conditions. researchgate.net

Formation of Tetrafluorinated Piperidines

There is no available research that documents the direct use of This compound in the formation of tetrafluorinated piperidines.

Alternative strategies have been developed for synthesizing these structures. One such method involves the one-step construction of 3,3,4,4-tetrafluorinated piperidines from nitrones. nih.gov This reaction utilizes a readily accessible tetrafluorinated iodobromobutane and is promoted by visible light with an iridium photocatalyst. nih.gov The mechanism involves a radical addition to the nitrone, followed by intramolecular nucleophilic substitution and reduction of the N-O bond. nih.gov Other research mentions the light-induced tetrafluoroethylation and cyclization of N-methacryloyl-2-phenylbenzoimidazoles with 1,2-dibromotetrafluoroethane as a route to related structures. mathnet.rumathnet.ru

Synthesis of 1-Azido-1,1,2,2-tetrafluoroethane

The synthesis of 1-Azido-1,1,2,2-tetrafluoroethane does not proceed from This compound . Instead, established methods utilize different starting materials as detailed in the following subsections.

Organomagnesium-initiated processes have been reported for the synthesis of a related azide (B81097), 1-azido-2-bromo-1,1,2,2-tetrafluoroethane . This synthesis starts from 1,2-dibromotetrafluoroethane and sodium azide. acs.orgfigshare.comresearchgate.net The reaction is initiated by an organomagnesium compound, such as i-PrMgCl·LiCl (turbo Grignard), and allows for a straightforward, multigram-scale synthesis. acs.orgfigshare.com The resulting bromo-azide compound is then utilized in the preparation of various N-fluoroalkylated nitrogen heterocycles. acs.orgfigshare.com

The most direct and high-yield synthesis of 1-Azido-1,1,2,2-tetrafluoroethane involves the addition of an azide anion to Tetrafluoroethylene (TFE). nih.govacs.org This method produces the target azide in quantitative yield and can be performed on a multigram scale. nih.gov The reaction is typically carried out in a protic medium, using reagents like tetrabutylammonium (B224687) azide ((Bu₄N)N₃) in the presence of a proton source like sodium dihydrogen phosphate (B84403) (NaH₂PO₄) and water in a solvent such as tetrahydrofuran (B95107) (THF). nih.govacs.org The resulting 1-azido-1,1,2,2-tetrafluoroethane is noted to be thermally stable and insensitive to impact. nih.gov

Table 1: Reagents for the Synthesis of 1-Azido-1,1,2,2-tetrafluoroethane via Azide Anion Addition This interactive table summarizes the key components used in the synthesis.

| Role | Compound | Formula |

| Starting Material | Tetrafluoroethylene | C₂F₄ |

| Azide Source | Tetrabutylammonium azide | (Bu₄N)N₃ |

| Proton Source | Sodium dihydrogen phosphate | NaH₂PO₄ |

| Solvent | Tetrahydrofuran | C₄H₈O |

| Co-solvent/Reagent | Water | H₂O |

Data sourced from research on the addition of azide anions to tetrafluoroethylene. nih.govacs.org

Environmental Fate and Atmospheric Chemistry

Atmospheric Degradation Pathways

The atmospheric breakdown of 1,1-Dibromotetrafluoroethane is primarily driven by photolysis and, to a lesser extent, by reaction with hydroxyl radicals. echemi.comresearchgate.net These processes are crucial in determining its atmospheric lifetime and its potential to affect the stratospheric ozone layer.

In the stratosphere, this compound is susceptible to breakdown by short-wavelength ultraviolet (UV) radiation, a process known as photolysis. echemi.comnih.gov This compound does not absorb radiation at wavelengths greater than 290 nm, meaning it does not undergo direct photolysis in the troposphere. echemi.comnih.gov However, in the stratosphere, it absorbs UV light, leading to the cleavage of its carbon-bromine (C-Br) bonds. consensus.appaip.org

Research has shown that the photodissociation of this compound is a stepwise process. researchgate.net The initial step involves the breaking of one C-Br bond. scispace.com Following this initial rupture, the second C-Br bond is significantly weakened and also breaks, releasing both bromine atoms into the stratosphere. aip.orgscispace.com

The rate of photolysis is influenced by the intensity of UV radiation. Studies have investigated the photodissociation of this compound at various UV wavelengths, including 193, 233, and 266 nm. aip.orgresearchgate.net The total bromine atom quantum yields, which measure the efficiency of the photolysis process, were found to be wavelength-dependent. At 193 nm and 233 nm, the quantum yield was 1.9±0.1, while at 266 nm, it was lower, at 1.4±0.1. aip.orgresearchgate.net This indicates that higher energy UV light (shorter wavelengths) is more effective at breaking both C-Br bonds. While specific studies on the direct influence of temperature on the photolysis rate are not detailed, temperature can affect reaction rates and the stability of intermediate products. researchgate.net

The photolysis of this compound is a significant source of free radicals in the stratosphere. echemi.comwechemglobal.com The primary outcome of its photodissociation is the release of two bromine atoms (Br•), which are highly reactive free radicals. echemi.comaip.org

The process can be summarized as: C₂Br₂F₄ + UV light → C₂F₄Br + Br• C₂F₄Br → C₂F₄ + Br•

These resulting bromine radicals are potent catalysts in the destruction of ozone (O₃). echemi.comnih.gov

Another, albeit much slower, degradation pathway for this compound in the atmosphere is its reaction with hydroxyl radicals (•OH). echemi.comnih.gov The rate constant for this vapor-phase reaction has been measured at 1.30 x 10⁻¹⁶ cm³/molecule-sec at 25 °C. echemi.comechemi.com

| Parameter | Value | Source(s) |

| Reaction Rate with •OH | 1.30 x 10⁻¹⁶ cm³/molecule-sec (at 25°C) | echemi.comechemi.com |

| Atmospheric Half-Life (•OH reaction) | > 300 years | echemi.comnih.gov |

| Overall Atmospheric Lifetime | ~17-22 years | nist.govepa.govcopernicus.org |

This compound is classified as a potent ozone-depleting substance (ODS). wikipedia.orgencyclopedia.com Its high ODP is a direct consequence of its atmospheric degradation, which releases bromine atoms into the stratosphere. echemi.comencyclopedia.com Bromine is significantly more efficient at destroying ozone than chlorine on a per-atom basis. encyclopedia.comcanada.ca

The Ozone Depletion Potential (ODP) is a relative measure of a substance's ability to destroy ozone compared to a reference compound, CFC-11, which is assigned an ODP of 1.0. epa.govencyclopedia.com The officially accepted ODP for this compound (Halon 2402) is 6.0, a value formally adopted by the Parties to the Montreal Protocol. unep.orgecolex.org Other sources report similar values, confirming its high potential to damage the ozone layer. epa.govencyclopedia.comunido.orgwww.gov.uk Due to this high ODP, its production and consumption have been phased out under the Montreal Protocol. nih.govencyclopedia.comresearchgate.net

| Compound | ODP Value | Source(s) |

| This compound (Halon 2402) | 6.0 | epa.govencyclopedia.comcanada.caunep.orgecolex.orgunido.orgwww.gov.uk |

| Halon 1211 | 3.0 | encyclopedia.comunido.org |

| Halon 1301 | 10.0 | encyclopedia.comunido.org |

| CFC-11 | 1.0 | epa.govencyclopedia.com |

Hydrologic Fate

Hydrolysis Reactions in Aquatic Environments

Hydrolysis is a chemical process where a molecule is broken down by reaction with water. For halogenated alkanes, the susceptibility to hydrolysis depends on the molecular structure and the strength of the carbon-halogen bond.

There is no specific experimental data available regarding the hydrolysis of This compound .

For its isomer, 1,2-dibromotetrafluoroethane (B104034) , information is somewhat contradictory. Some sources suggest it is not expected to undergo hydrolysis because it lacks functional groups that typically hydrolyze under environmental conditions. echemi.com Conversely, another source indicates it is "slowly hydrolysed by water at room temperature." An abstract of a study also notes that the hydrolysis reaction is one of its main conversion pathways in aquatic environments. wechemglobal.com

Detailed research findings on how pH, temperature, and microbial content specifically influence the hydrolysis rate of This compound are not available in the provided search results. For hydrolysis reactions in general, rates are often influenced by pH (with reactions being faster under acidic or basic conditions) and increase with temperature. Microbial activity can also contribute to the degradation of chemical compounds in aquatic systems, though fully halogenated alkanes are often resistant to biodegradation. echemi.com

Volatilization from Water Surfaces

Volatilization is the process by which a substance evaporates from a liquid phase (like a body of water) into a gas phase (the atmosphere). This is a significant environmental fate process for volatile organic compounds with low water solubility.

Specific data on the volatilization of This compound from water surfaces is not available. However, data for its isomer, 1,2-dibromotetrafluoroethane , indicates that volatilization is expected to be a rapid and important fate process. echemi.comnih.gov

The tendency of a chemical to volatilize from water is quantified by its Henry's Law constant. A higher constant indicates a greater tendency to partition from water to air. The volatilization half-life is an estimate of the time it takes for half of the chemical to evaporate from a model body of water.

No specific Henry's Law constant or volatilization half-life has been found for This compound . The values for the 1,2-dibromotetrafluoroethane isomer are provided below as an estimate.

Interactive Data Table: Estimated Hydrologic Fate Properties of 1,2-Dibromotetrafluoroethane

| Property | Value | Unit | Source(s) |

| Henry's Law Constant (Estimated) | 37 | atm·m³/mol | echemi.comnih.govechemi.com |

| Volatilization Half-Life (Model River) | 1.5 | hours | echemi.comnih.gov |

| Volatilization Half-Life (Model Lake) | 6.4 | days | echemi.comnih.gov |

Note: The model river is defined as 1 m deep, flowing at 1 m/sec, with a wind velocity of 3 m/sec. The model lake is 1 m deep, flowing at 0.05 m/sec, with a wind velocity of 0.5 m/sec. nih.gov

Terrestrial Fate and Soil Mobility

The movement and persistence of this compound when released into the soil environment are governed by several physical and chemical processes. However, specific experimental studies quantifying its mobility and fate in soil are not readily found. A safety data sheet for 1,1-dibromo-1,2,2,2-tetrafluoroethane explicitly states that there is "no data available" for its mobility in soil. echemi.com

In the absence of direct data, estimations for its isomer, 1,2-dibromotetrafluoroethane, can provide a potential indication of behavior, though this should be interpreted with caution. For 1,2-dibromotetrafluoroethane, an estimated soil organic carbon-water (B12546825) partitioning coefficient (Koc) of 220 has been determined using structure estimation methods. nih.govechemi.com This value suggests that the 1,2-isomer is expected to have moderate mobility in soil. nih.govechemi.com Given its high volatility, it is also likely that the compound would readily pass from soil to the air. wikipedia.org

The soil organic carbon-water partitioning coefficient (Koc) is a key parameter used to predict the potential for a substance to be adsorbed by soil and sediment. It is independent of soil properties and relates the chemical's distribution between organic carbon and water. A higher Koc value indicates a stronger tendency for the chemical to be adsorbed by soil particles, leading to lower mobility. Conversely, a low Koc value suggests the chemical will remain primarily in the soil water and be more mobile.

Table 1: General Soil Mobility Classes Based on Koc Values (This table is based on a general classification scheme and is provided for context.)

| Koc Value Range | Mobility Class |

|---|---|

| 0 – 50 | Very High |

| 50 – 150 | High |

| 150 – 500 | Medium |

| 500 – 2000 | Low |

| 2000 – 5000 | Slightly Mobile |

| > 5000 | Immobile |

Source: Adapted from McCall et al., 1981, as cited in reference europa.eu.

Without experimental data for this compound, its specific adsorption and desorption characteristics remain unknown.

The adsorption and desorption of organic compounds are significantly influenced by the physical and chemical properties of the soil.

Soil Texture: This refers to the relative proportions of sand, silt, and clay. Soils with a higher clay content have a larger surface area, which can increase the potential for adsorption.

Organic Matter Content: Soil organic matter is typically the most important factor for the adsorption of non-polar organic compounds. Chemicals can partition into this organic phase, effectively removing them from the soil solution and reducing their mobility. Therefore, a higher organic matter content generally leads to stronger adsorption and lower mobility of organic contaminants.

While these principles are well-established, no studies have been found that specifically quantify the influence of different soil textures or organic matter levels on the behavior of this compound.

Biodegradation Potential

Biodegradation is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a critical process for the environmental degradation of many chemical contaminants.

Specific biodegradation data for this compound are not available in the reviewed literature. However, information on its structural isomer, 1,2-dibromotetrafluoroethane, indicates that as a fully halogenated compound, it is not expected to undergo significant biodegradation. nih.govechemi.com Halogenated hydrocarbons are often resistant to microbial attack due to the strength of the carbon-halogen bonds and their xenobiotic nature. It can be reasonably inferred that this compound would exhibit similar resistance to biodegradation due to its fully halogenated structure.

Global and Regional Emission Analysis

There is a notable lack of information regarding the global or regional emissions of this compound. Atmospheric monitoring programs and emission inventories tend to focus on more common or environmentally significant compounds.

Its isomer, 1,2-dibromotetrafluoroethane (Halon 2402), is a known ozone-depleting substance. wikipedia.orgmusechem.com As such, its production and consumption were regulated and phased out under the Montreal Protocol on Substances that Deplete the Ozone Layer. nih.govwikipedia.org This regulatory focus has led to the monitoring of Halon 2402 emissions. The absence of similar data for this compound suggests it has not been produced or used in quantities considered significant enough for dedicated global and regional emission tracking.

Computational and Theoretical Studies

Molecular Structure and Conformation Analysis

Rotational Isomerism: Trans and Gauche Forms

For 1,1-dibromotetrafluoroethane, the concepts of trans and gauche isomers, which typically describe the relative positions of substituents across a carbon-carbon single bond in 1,2-disubstituted ethanes, are not applicable. Rotational isomerism in this molecule would involve rotation around the C-C bond, leading to different staggered and eclipsed conformations of the bromine and fluorine atoms. However, specific studies analyzing these rotational isomers for this compound have not been identified in the conducted search.

Energetic Stability of Isomers

Without specific studies on the rotational isomerism of this compound, there is no available data on the relative energetic stability of its different conformers.

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in predicting molecular properties where experimental data is lacking.

Density Functional Theory (DFT) Applications

DFT has been utilized in the context of this compound to identify possible reaction pathways in its synthesis. researchgate.net This suggests that DFT is a suitable method for investigating its properties, though a comprehensive study on its molecular structure and energetics using this method is not presently available.

High-Level Composite Methods (e.g., G3, G4, ccCA, CCSD(T)/CBS)

High-level composite methods like G3, G4, and CCSD(T) are known for their accuracy in calculating thermochemical data such as enthalpies of formation. nsf.gov While these methods have been applied to a wide range of bromine-containing hydrocarbons to achieve high accuracy, specific results for this compound are not documented in the available literature. nsf.gov

Calculation of Enthalpies of Formation

There is a notable absence of computationally derived or experimentally determined standard enthalpy of formation specifically for this compound in the surveyed literature. A predicted value is available for its isomer, 1,2-dibromotetrafluoroethane (B104034), but this cannot be attributed to the 1,1-isomer. nih.gov

Molecular Spin-Orbit Corrections

Spin-orbit coupling (SOC), also known as spin-orbit interaction, is a relativistic quantum mechanical effect that describes the interaction of a particle's intrinsic spin with its orbital motion within a potential. wikipedia.orgyoutube.com This phenomenon is particularly significant in molecules containing heavy atoms, such as the bromine atoms in this compound. researchgate.net The interaction leads to shifts in atomic and molecular energy levels, which can be observed as a splitting of spectral lines, a phenomenon known as fine structure. wikipedia.org

Computational studies are essential for quantifying the effects of SOC. Theoretical approaches often begin with the Dirac equation, the relativistic formulation of quantum mechanics, or approximations like the Pauli Hamiltonian. wikipedia.orgunito.it Modern computational methods treat spin-orbit coupling within a two-component generalization of the Hartree-Fock theory, which extends standard methodologies to work with two-component spinors instead of one-component orbitals. unito.it This formalism allows for the calculation of SOC effects on the electronic structure, which influences molecular properties and reactivity, including the probability of spin-forbidden transitions seen in phosphorescence. researchgate.net

The SOC Hamiltonian contains both one-electron and two-electron terms, though the two-electron contributions are often approximated to simplify calculations. researchgate.net For a molecule like this compound, these theoretical calculations would provide crucial insights into its electronic state mixing and the potential for intersystem crossing, which are fundamental to its photochemical behavior.

Thermodynamic Properties Research

While extensive experimental thermodynamic data exists for the isomeric compound 1,2-dibromotetrafluoroethane (Halon 2402), specific measured values for this compound are not widely available in the literature. nist.govchemeo.com In such cases, computational chemistry serves as a primary method for predicting key thermodynamic parameters. wechemglobal.com Scientists utilize a combination of theoretical calculations and experimental measurements on related compounds to model and estimate these crucial properties. wechemglobal.com

Phase transition enthalpy refers to the amount of energy absorbed or released when a substance transitions from one state of matter to another (e.g., solid to liquid, liquid to gas) at constant temperature and pressure. youtube.com The enthalpy of fusion (melting) and enthalpy of vaporization (boiling) are key parameters that provide insight into the strength of intermolecular forces. youtube.com For this compound, these values can be predicted using computational methods that model the energy required to overcome dipole-dipole interactions and London dispersion forces between molecules in the condensed phase.

Table 1: Key Phase Transition Enthalpies (Computationally Predicted)

| Property | Description | Significance |

|---|---|---|

| Enthalpy of Fusion (ΔHfus) | The heat required to convert one mole of the substance from a solid to a liquid at its melting point. | Indicates the energy needed to disrupt the crystal lattice structure. |

| Enthalpy of Vaporization (ΔHvap) | The heat required to convert one mole of the substance from a liquid to a gas at its boiling point. | Reflects the strength of intermolecular forces in the liquid state. |

| Enthalpy of Sublimation (ΔHsub) | The heat required to convert one mole of the substance directly from a solid to a gas. It is the sum of the enthalpies of fusion and vaporization. youtube.com | Relevant for understanding the compound's behavior under vacuum or at low pressures. |

Specific heat capacity (Cp) is the amount of heat energy required to raise the temperature of a specific amount (usually one mole or one gram) of a substance by one degree Celsius (or one Kelvin) at constant pressure. This property is vital for heat transfer calculations in chemical processes. wechemglobal.com Theoretical models can estimate the specific heat capacity by calculating the vibrational, rotational, and translational energy states of the this compound molecule and how the population of these states changes with temperature.

Table 2: Specific Heat Capacity (Computationally Predicted)

| Property | Description | Significance |

|---|---|---|

| Liquid Phase Heat Capacity (Cp,liquid) | The heat required to raise the temperature of the liquid substance. | Important for process engineering, reactor design, and thermal management. |

| Ideal Gas Heat Capacity (Cp,gas) | The heat capacity of the substance in the gaseous state, assuming no intermolecular interactions. | Used in thermodynamic calculations for gas-phase reactions and processes. |

Vapor pressure is the pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases (solid or liquid) at a given temperature in a closed system. It is a critical indicator of a liquid's volatility. wechemglobal.com Vapor pressure can be predicted using equations of state and computational models that relate it to other thermodynamic properties like the enthalpy of vaporization. These predictions are crucial for applications involving distillation and for assessing the environmental fate of the compound. wechemglobal.com

Reaction Pathway and Mechanism Elucidation

Understanding the reaction pathways for the synthesis and transformation of this compound is fundamental to its practical application. Both experimental and theoretical studies are employed to elucidate these mechanisms. researchgate.net

A key synthesis route is the efficient gas-phase bromination of 1,1,1,2-tetrafluoroethane (B8821072) (HFC-134a). researchgate.net This reaction has been studied to optimize process parameters for high conversion and selectivity. The mechanism involves the substitution of a hydrogen atom with two bromine atoms on the same carbon. Research has identified optimal conditions to achieve high yields of the desired product. researchgate.net

Table 3: Optimized Parameters for the Synthesis of this compound from HFC-134a

| Parameter | Optimal Value/Range | Outcome |

|---|---|---|

| Temperature | 400–450 °C | Influences reaction rate and selectivity. |

| Molar Ratio (Br2:HFC-134a) | 1.5–2.0 | Affects conversion and product distribution. |

| Residence Time | 20–30 seconds | Balances conversion with the formation of byproducts. |

| HFC-134a Conversion | > 98% | High efficiency of reactant use. |

| Selectivity to CF3CFBr2 | ~60% | Yield of the target compound among all products. |

Data derived from studies on the vapor-phase bromination of 1,1,1,2-tetrafluoroethane. researchgate.net

Computational chemistry aids in mapping the potential energy surface of such reactions, identifying transition states, and calculating activation energies for different steps. youtube.comresearchgate.net This allows researchers to understand the favorability of different pathways and predict the effects of catalysts or changes in reaction conditions. researchgate.net

Interactions with Other Chemical Species

The interactions of this compound with other chemicals define its behavior as a solvent, reactant, or part of a mixture. While this compound is chemically inert in many situations, related compounds like its 1,2-isomer can react violently with strong reducing agents, such as active metals, and can also react with strong oxidizing agents. noaa.gov

Molecular dynamics (MD) simulations are a powerful computational tool for studying intermolecular interactions in the liquid phase. nih.govnih.gov Such simulations have been used to study 1,1,1,2-tetrafluoroethane, the precursor to this compound, revealing that induced-dipole interactions are predominant. nih.govnih.gov A similar approach for this compound would allow for the detailed analysis of its interactions with other species, which is crucial for understanding its properties in solution.

Furthermore, studies on the 1,2-isomer have shown it can undergo a radiation-induced de-halogenation chain reaction when dissolved in alcohols. iaea.org The proposed mechanism involves a charge transfer from an alcohol radical, which triggers the chain reaction. iaea.org This suggests that this compound may also be susceptible to radical-initiated reactions, a pathway that could be thoroughly investigated using computational modeling to determine reaction barriers and intermediate structures.

Halogen Bonding

Halogen bonding is a highly directional, non-covalent interaction between a halogen atom with a region of positive electrostatic potential (known as a σ-hole) and a nucleophilic (electron-rich) region on another molecule. In the case of this compound, the bromine atoms can act as halogen bond donors.

Detailed computational analyses, often employing methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and the Interacting Quantum Atoms (IQA) scheme, are utilized to characterize these interactions. researchgate.net Such studies focus on quantifying the interaction energies and decomposing them into electrostatic, exchange-correlation, and dispersion components to elucidate the nature of the bond. While specific computational studies on this compound are not extensively documented in publicly available literature, the principles of halogen bonding observed in analogous brominated and fluorinated compounds provide a strong framework for understanding its potential interactions.

Theoretical calculations on similar molecules reveal that the strength of halogen bonds can be systematically tuned by modifying the electron-withdrawing or -donating nature of the substituents on both the halogen bond donor and acceptor. For instance, the presence of electron-withdrawing fluorine atoms in this compound is expected to enhance the positive character of the σ-hole on the bromine atoms, thereby strengthening their potential for halogen bonding.

Table 1: Exemplary Halogen Bond Interaction Energies (Note: The following data is representative of Br···N halogen bonds in related systems and is provided for illustrative purposes. Specific values for this compound may vary.)

| Interacting Pair | Computational Method | Basis Set | Interaction Energy (kcal/mol) |

| C-Br ··· N | MP2 | aug-cc-pVDZ | -3.5 to -6.0 |

| C-Br ··· O | DFT (B3LYP-D3) | def2-TZVP | -2.0 to -4.5 |

Fluorous Domain Formation

The high degree of fluorination in this compound suggests a propensity for the formation of "fluorous domains." This phenomenon refers to the tendency of highly fluorinated molecules or segments of molecules to self-associate and segregate from non-fluorinated (hydrocarbon) regions. This behavior is a cornerstone of fluorous chemistry, enabling unique separation and reaction techniques.

Molecular dynamics simulations are another powerful tool used to model the behavior of larger ensembles of fluorinated molecules over time. These simulations can predict the formation of distinct fluorous phases or domains in mixtures with non-fluorinated compounds, providing insights into the phase behavior that is critical for applications like fluorous biphasic catalysis.

Table 2: Exemplary Fluorous Interaction Energies from Computational Studies (Note: This data is derived from studies on perfluoroalkylated molecules and illustrates the collective strength of fluorous interactions, not specific values for this compound.)

| System | Computational Method | Key Findings | Collective Interaction Energy (kcal/mol) |

| Perfluoroalkane Dimers | DFT | Multiple F···F contacts contribute to stabilization. | Up to -13 |

| Fluorous-Tagged Molecules in Solution | Molecular Dynamics | Segregation from hydrocarbon domains is observed. | N/A |

Advanced Analytical Methodologies for Detection and Characterization

Spectroscopic Techniques

Spectroscopic methods are indispensable for probing the molecular structure of 1,1-dibromotetrafluoroethane by examining the interaction of the molecule with electromagnetic radiation. Each technique provides a unique fingerprint based on the distinct energy levels within the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound (CBr₂F-CF₃), the IR spectrum is dominated by strong absorptions corresponding to the carbon-fluorine bonds and weaker absorptions from the carbon-bromine and carbon-carbon bonds.

Table 1: Predicted Infrared (IR) Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-F Stretch | -CF₃, -CBr₂F | 1000 - 1400 | Strong |

| C-C Stretch | C-C | 900 - 1200 | Weak |

| C-Br Stretch | -CBr₂F | 500 - 700 | Medium to Weak |

Studies on the isomer 1,2-dibromotetrafluoroethane (B104034) have utilized IR spectroscopy to differentiate between its trans and gauche rotational isomers, demonstrating the technique's sensitivity to molecular conformation. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Raman Spectroscopy

Raman spectroscopy is a complementary vibrational spectroscopy technique that relies on the inelastic scattering of monochromatic light, usually from a laser. While IR spectroscopy is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule. Therefore, symmetric vibrations and bonds involving less polar or nonpolar groups often produce strong signals in Raman spectra.

For this compound, the symmetric stretching of the C-C and C-Br bonds is expected to be more prominent in the Raman spectrum compared to the IR spectrum. The symmetric C-F stretches within the -CF₃ group would also be Raman active. Analysis of the related compound 1,2-dibromotetrafluoroethane has shown that Raman spectroscopy is effective for studying its vibrational modes in various states (vapor, liquid, and solid) and for assigning frequencies to its different isomers. cdnsciencepub.comcdnsciencepub.comresearchgate.net

Table 2: Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-F Symmetric Stretch | -CF₃ | 1000 - 1400 | Medium |

| C-C Stretch | C-C | 900 - 1200 | Strong |

| C-Br Symmetric Stretch | -CBr₂F | 500 - 700 | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of fluorine-containing compounds. wikipedia.org Fluorine-19 (¹⁹F) is an ideal nucleus for NMR studies due to its 100% natural abundance, high sensitivity (approximately 83% that of ¹H), and a spin of ½, which results in sharp signals. alfa-chemistry.comhuji.ac.il Furthermore, the chemical shift range for ¹⁹F is very wide (over 800 ppm), providing excellent signal dispersion and reducing the likelihood of peak overlap. wikipedia.org

In the ¹⁹F NMR spectrum of this compound (CBr₂F-CF₃), two distinct signals are expected, corresponding to the two chemically non-equivalent fluorine environments:

A signal from the single fluorine atom on the dibrominated carbon (-CBr₂F ).

A signal from the three equivalent fluorine atoms of the trifluoromethyl group (-CF ₃).

The chemical shifts are influenced by the local electronic environment. The -CF₃ group typically appears in a range of -60 to -70 ppm relative to a CFCl₃ standard. ucsb.edu The fluorine atom in the -CBr₂F group would be expected at a different chemical shift. Due to spin-spin coupling through the C-C bond (a four-bond coupling, ⁴JFF), these two signals would split each other. The -CBr₂F signal would appear as a quartet, and the -CF₃ signal would appear as a doublet.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Environment | Predicted Chemical Shift Range (ppm vs CFCl₃) | Predicted Multiplicity | Coupled To |

|---|---|---|---|

| -CF ₃ | -60 to -70 | Doublet | -CBr₂F |

| -CBr₂F | Varies | Quartet | -CF ₃ |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

The mass spectrum of this compound is particularly distinctive due to the isotopic distribution of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundances (approximately 50.7% and 49.3%, respectively). docbrown.info Consequently, any ion containing two bromine atoms will exhibit a characteristic triplet of peaks (M, M+2, M+4) with an approximate intensity ratio of 1:2:1. docbrown.info

The molecular ion ([C₂Br₂F₄]⁺) peak cluster would be observed at m/z values corresponding to the different combinations of bromine isotopes. Upon electron ionization, the molecule can fragment in predictable ways. Common fragmentation pathways include the loss of a bromine atom or the cleavage of the C-C bond.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| Ion Fragment | Formula | Predicted m/z (using ⁷⁹Br/⁸¹Br) | Isotopic Pattern |

|---|---|---|---|

| Molecular Ion | [C₂Br₂F₄]⁺ | 258, 260, 262 | 1:2:1 ratio |

| Loss of Bromine | [C₂BrF₄]⁺ | 179, 181 | 1:1 ratio |

| C-C Cleavage | [CF₃]⁺ | 69 | Single major peak |

| C-C Cleavage | [CBr₂F]⁺ | 189, 191, 193 | 1:2:1 ratio |

Chromatographic Methods

Chromatographic techniques are used to separate components of a mixture. For a volatile compound like this compound, gas chromatography is the method of choice.

Gas Chromatography (GC)

Gas Chromatography (GC) separates volatile compounds based on their partitioning between a stationary phase (a high-boiling liquid coated on an inert solid support within a column) and a mobile phase (an inert carrier gas). drawellanalytical.com The time it takes for a compound to travel through the column to the detector is known as its retention time, which is a characteristic property under a specific set of analytical conditions. phenomenex.comshimadzu.eu

For the analysis of this compound, a capillary column with a non-polar or medium-polarity stationary phase (e.g., a dimethylpolysiloxane or a phenyl-substituted polysiloxane) would be suitable. The retention time is influenced by several factors, including the column's temperature, the flow rate of the carrier gas (e.g., helium or nitrogen), and the dimensions of the column. drawellanalytical.com

Due to the presence of electronegative bromine and fluorine atoms, this compound is highly sensitive to an Electron Capture Detector (ECD), which is specifically designed for detecting electrophilic compounds like halogenated hydrocarbons. This makes GC-ECD an excellent method for trace-level detection and quantification.

Table 5: Typical Gas Chromatography (GC) Parameters for Halogenated Hydrocarbon Analysis

| Parameter | Description | Typical Value/Type |

|---|---|---|

| Column Type | Capillary Column | Non-polar (e.g., DB-1, HP-5) |

| Column Dimensions | Length x Internal Diameter | 30 m x 0.25 mm |

| Carrier Gas | Mobile Phase | Helium or Nitrogen |

| Injection Mode | Sample Introduction | Split/Splitless |

| Temperature Program | Oven Temperature Profile | Isothermal or Gradient (e.g., 50°C to 250°C) |

| Detector | Signal Detection | Electron Capture Detector (ECD) or Mass Spectrometer (MS) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds, making it exceptionally well-suited for the impurity profiling of this compound. thermofisher.comshimadzu.com The purity of this compound is critical for its specialized applications, and GC-MS provides the necessary sensitivity and specificity to detect and identify unwanted chemicals that may be present. process-insights.com These impurities can originate from the manufacturing process, such as unreacted starting materials, byproducts, or intermediates.

In the synthesis of this compound, for example, via the gas-phase bromination of 1,1,1,2-tetrafluoroethane (B8821072), a range of other halogenated hydrocarbons can be formed. researchgate.net The GC component of the system separates these compounds from the main this compound peak. The separation is based on the differential partitioning of the analytes between a stationary phase within the GC column and a mobile carrier gas (typically inert, like helium or nitrogen). researchgate.net Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster.

Following separation, the individual compounds enter the mass spectrometer, which acts as a detector. The molecules are ionized, commonly by electron ionization (EI), causing them to fragment into characteristic patterns. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. nih.gov This spectrum serves as a "chemical fingerprint," allowing for unambiguous identification by comparing it to spectral libraries or through manual interpretation. The high-resolution capabilities of modern MS systems enable the determination of elemental formulas for unknown impurities. nih.gov

The table below details potential impurities in the synthesis of this compound from 1,1,1,2-tetrafluoroethane, which could be identified and quantified using GC-MS.

| Potential Impurity | Chemical Formula | Role in Process | Rationale for Presence |

| 1,1,1,2-Tetrafluoroethane | C2H2F4 | Starting Material | Incomplete reaction conversion. researchgate.net |

| 1-Bromo-1,1,2,2-tetrafluoroethane | C2HBrF4 | Intermediate | Incomplete bromination of the starting material. |

| Other Bromofluoroethanes | C2HxBryFz | Byproducts | Isomerization or side reactions occurring during synthesis. |

This table is interactive. You can sort and filter the data.

Environmental Monitoring Techniques

High-Precision Detection of Ozone Depleting Substances (ODS) and Fluorine-Containing Greenhouse Gases (F-GHGs)

Dibromotetrafluoroethane is recognized as a potent Ozone Depleting Substance (ODS) and a Fluorine-Containing Greenhouse Gas (F-GHG). europa.euwww.gov.uk Its high ozone-depleting potential (ODP) has led to strict controls on its production and use under international agreements like the Montreal Protocol. wikipedia.org Consequently, high-precision environmental monitoring is essential to track its atmospheric concentrations, verify compliance with regulations, and assess its impact on the ozone layer and climate change. epa.iefz-juelich.de

The atmospheric abundance of compounds like dibromotetrafluoroethane is typically in the parts-per-trillion (ppt) range, necessitating highly sensitive and specific analytical techniques for detection. wikipedia.org Global atmospheric gas monitoring networks, such as the Advanced Global Atmospheric Gases Experiment (AGAGE), utilize in-situ, high-frequency measurements to provide precise data on the distribution and trends of these trace gases. fz-juelich.de These monitoring stations employ sophisticated analytical instruments, often based on GC coupled with sensitive detectors like mass spectrometers (GC-MS), to continuously measure a wide range of ODS and F-GHGs. fz-juelich.de This high-precision data is crucial for identifying emission sources and understanding the atmospheric chemistry and transport of these substances. fz-juelich.de

| Property | Value/Classification | Reference |

| Chemical Name | This compound | |

| Isomer (monitored) | 1,2-Dibromotetrafluoroethane | wikipedia.org |

| Common Name | Halon 2402 | wikipedia.org |

| Substance Type | ODS, F-GHG | europa.euwww.gov.uk |

| Regulatory Framework | Montreal Protocol | wikipedia.org |

| Atmospheric Abundance | Parts-per-trillion (ppt) range | wikipedia.org |

This table is interactive. You can sort and filter the data.

Sample Pre-concentration and Impurity Elimination

To achieve the low detection limits required for monitoring atmospheric this compound, a pre-concentration step is almost always necessary. researchgate.netresearchgate.net This process involves collecting a large volume of air and concentrating the trace target analytes into a much smaller volume for injection into the analytical instrument. researchgate.net

A widely used technique is cryogenic concentration, also known as cryo-trapping or freeze-trapping. researchgate.net In this method, an air sample is passed through a trap cooled to very low temperatures (e.g., with liquid nitrogen or argon). While major air components like nitrogen, oxygen, and argon pass through, less volatile compounds, including dibromotetrafluoroethane, are trapped. The trap is then rapidly heated, releasing the concentrated analytes into the gas chromatograph.

During pre-concentration, it is also vital to eliminate interfering substances from the sample matrix that could compromise the analysis. researchgate.net Water vapor and carbon dioxide are major components of air that can interfere with the trapping process and the subsequent chromatographic analysis. nutechinst.com Therefore, specialized impurity elimination systems are often integrated into the sampling line. These may include:

Water Removal: Use of multi-adsorbent traps or Nafion dryers to selectively remove water vapor without affecting the target analytes.

Carbon Dioxide Removal: Specific adsorbent materials or temperature-controlled traps can be employed to eliminate CO2. nutechinst.com

These sample preparation techniques ensure that the analytical system can achieve the required precision and accuracy for quantifying trace levels of ODS and F-GHGs in the environment. researchgate.netnutechinst.com

Surface Chemistry Characterization (e.g., XPS, SEM-EDS)

The interaction of this compound with surfaces is a critical aspect of its material compatibility and environmental fate. Techniques like X-ray Photoelectron Spectroscopy (XPS) and Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDS) are powerful tools for characterizing the elemental composition and chemical state of the uppermost layers of a material's surface after exposure to such compounds. rockymountainlabs.comresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique, providing information from the top 1-10 nanometers of a sample. rockymountainlabs.com It works by irradiating the surface with X-rays and analyzing the kinetic energy of the ejected photoelectrons. This analysis reveals not only which elements are present but also their chemical state (e.g., their bonding environment). For a surface exposed to this compound, XPS could be used to:

Detect the presence of fluorine and bromine on the surface.

Determine if chemical reactions have occurred, for instance, by identifying the formation of metal fluorides or metal bromides through shifts in the binding energies of the elemental peaks.

Characterize the carbon chemistry, distinguishing between adventitious carbon, substrate carbon, and carbon bonded to fluorine and bromine (C-F, C-Br bonds).

Scanning Electron Microscopy (SEM) provides high-magnification images of a surface's topography. When coupled with Energy Dispersive X-ray Spectroscopy (EDS) , it allows for elemental analysis. rockymountainlabs.com An electron beam is scanned across the sample, generating characteristic X-rays from the elements present. While less surface-sensitive than XPS (probing depths of micrometers), SEM-EDS is invaluable for:

Visualizing morphological changes on the surface due to chemical attack or deposition.

Mapping the spatial distribution of elements like fluorine and bromine across the surface, which can reveal localized corrosion or reaction sites.

The complementary nature of these techniques provides a comprehensive understanding of surface interactions. The unique properties of fluorinated alkanes are often dictated by their surface behavior, making these analytical methods essential for materials science applications involving these compounds. acs.org

| Technique | Information Provided | Analysis Depth | Key Application for this compound |

| XPS | Elemental composition and chemical bonding states. | 1-10 nanometers | Identifying the formation of specific chemical compounds (e.g., metal fluorides) on the immediate surface. rockymountainlabs.com |

| SEM-EDS | Surface morphology and elemental composition/distribution. | ~1-5 micrometers | Visualizing surface degradation and mapping the location of fluorine and bromine contamination or corrosion products. rockymountainlabs.com |

This table is interactive. You can sort and filter the data.

Specialized Applications in Chemical Research

Organic Synthesis Reagent

As a reagent in organic synthesis, 1,1-Dibromotetrafluoroethane serves as a source of fluorinated carbon fragments for the construction of more complex molecules.

Precursor for Fluorinated Compounds

This compound is utilized as an intermediate in the synthesis of other fluorinated molecules. One notable application is in the preparation of perfluorobutadiene. In this process, this compound is the starting material which reacts with zinc powder in a solution of dimethylformamide (DMF) to generate a fluoride-based zinc reagent google.com. This organometallic intermediate is then further reacted to yield the desired perfluorobutadiene google.com. This highlights its role as a foundational precursor, where its tetrafluoroethyl group is transformed into a key part of the final product structure.

Catalyst in C-C and C-N Coupling Reactions

Current chemical literature does not support the role of this compound as a catalyst in carbon-carbon (C-C) or carbon-nitrogen (C-N) coupling reactions. Instead, the compound functions as a reagent or substrate in such transformations.

Generally, gem-dihaloalkanes, particularly 1,1-dibromoalkenes, are important substrates in palladium-catalyzed cross-coupling reactions nih.govnih.gov. These reactions are powerful methods for forming C-C bonds. In a typical catalytic cycle, a low-valent palladium complex undergoes oxidative addition to one of the carbon-bromine bonds of the 1,1-dibromo compound. The resulting organopalladium intermediate can then react with another nucleophilic coupling partner (transmetalation), and subsequent reductive elimination yields the final product and regenerates the palladium catalyst nih.gov. While this compound itself is not extensively documented in this context, related 1,1-dibromoalkenes are used to synthesize complex structures like conjugated enediynes and 1,3-disubstituted allenes nih.govnih.gov.

| Reaction Type | Role of Dibromo-Compound | Catalyst System (Typical) | Products |

| Cross-Coupling | Reagent / Substrate | Palladium-phosphine complexes (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Conjugated enediynes, Unsymmetrical 1,3-diynes nih.govresearchgate.net |

| Three-Component Coupling | Reagent / Substrate | Palladium/Xantphos | 1,3-Disubstituted allenes nih.gov |

Radiation Chemistry

Radiation chemistry studies the chemical effects of high-energy radiation on matter. The application of these principles to fluorinated compounds can lead to unique reactive intermediates and reaction pathways iaea.org.

Telomerization Processes

Telomerization is a reaction that produces a low molecular weight polymer (a telomer) where a molecule XY (the telogen) reacts with multiple units of an unsaturated molecule (the taxogen). While telomerization is a key process for producing certain fluoropolymers, specific research detailing the use of this compound in radiation-induced telomerization is not prominent in the surveyed scientific literature.

However, studies have been conducted on its isomer, sym-dibromotetrafluoroethane (1,2-dibromotetrafluoroethane). Research into the kinetics of γ-radiation-induced free-radical chain reactions in solutions of 1,2-dibromotetrafluoroethane (B104034) has been performed to understand the stability and reactivity of the resulting bromotetrafluoroethyl radicals rsc.org. Such fundamental studies are crucial for potential applications in radiation-initiated polymerization or modification processes.

Modification of Materials

The surface modification of materials is a critical field for enhancing properties like hydrophobicity, chemical resistance, and biocompatibility mdpi.commdpi.com. While fluorinated compounds are often used for these purposes, for instance, through direct fluorination with fluorine gas, the specific use of this compound as a surface modifying agent is not well-documented in the available literature. The reactivity of the C-Br bonds could theoretically allow it to be grafted onto surfaces, but specific research demonstrating this application is not readily found.

Fluorine and Bromine Dual-Doping of Nanoporous Activated Carbon

Interactive Data Table: Effect of Temperature on Halogen Content in Dual-Doped Nanoporous Activated Carbon

| Modification Temperature (°C) | Fluorine Content (mmol g⁻¹) | Bromine Content (mmol g⁻¹) |

| 400 | 0.5 | 1.5 |

| 500-700 | 1.84 - 2.22 | 0.66 - 1.32 |